4-Butoxy-2,6-difluoroaniline
Overview
Description
4-Butoxy-2,6-difluoroaniline is an organic chemical compound that belongs to the aniline family. It has a CAS Number of 1373920-83-2 and a molecular weight of 201.22 . The IUPAC name for this compound is 4-butoxy-2,6-difluoroaniline . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 4-Butoxy-2,6-difluoroaniline is1S/C10H13F2NO/c1-2-3-4-14-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4,13H2,1H3
. The InChI key is QJBXYVXNGAAECC-UHFFFAOYSA-N
. The molecular formula is C10H13F2NO
. Physical And Chemical Properties Analysis
4-Butoxy-2,6-difluoroaniline is a liquid at room temperature . It has a molecular weight of 201.22 .Scientific Research Applications
Oxidation to Nitroso-Compounds 4-Butoxy-2,6-difluoroaniline and related primary amines can be oxidized to corresponding nitroso-compounds, which is significant in chemical synthesis. This process involves the use of peroxybenzoic acid in chloroform. For example, treating 2,6-difluoroaniline with sodium azide yields 4-fluoro-2,1,3-benzoxadiazole, which upon nitration gives the 7-nitro-derivative (Nunno, Florio, & Todesco, 1970).
Metallation in Synthesis of Derivatives The metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines is controlled by fluorine in the synthesis of 4-methoxycarbonyl derivatives. This process involves the reaction of 3,5-difluoroaniline derivatives with butyllithium followed by methyl chloroformate, demonstrating the importance of fluorine in directing the regiocontrol of metallation over the amide substituent (Thornton & Jarman, 1990).
Photolabile Hydrophobic Molecules in Nanofluidics In the field of nanofluidics, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a photolabile protecting group, demonstrates the potential of optical gating in synthetic ion channels. This compound aids in the UV-light-triggered transport of ionic species in aqueous solutions through channels, marking its significance in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Characterization of Difluoroanilines Studies focus on the spectroscopic features and reactive nature of difluoroanilines, like 2,6-difluoroaniline. This includes exploring spectral properties, reactivity characteristics, and intramolecular interactions to understand the effect of fluorine substitution in aniline derivatives. These studies are crucial for developing applications in fields like nonlinear optics (Kose, Bardak, & Atac, 2019).
Ultrasound-Assisted Preparation in Organic Synthesis The preparation of 1-butoxy-4-nitrobenzene using 4-nitrophenol with n-butyl bromide demonstrates the application of ultrasound in enhancing chemical reactions. This process involves a new multi-site phase-transfer catalyst, showing the potential of ultrasound in organic synthesis (Harikumar & Rajendran, 2014).
Safety And Hazards
The safety data sheet for 4-Butoxy-2,6-difluoroaniline indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity, with the respiratory system being a target organ .
properties
IUPAC Name |
4-butoxy-2,6-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-2-3-4-14-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBXYVXNGAAECC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292872 | |
Record name | Benzenamine, 4-butoxy-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-2,6-difluoroaniline | |
CAS RN |
1373920-83-2 | |
Record name | Benzenamine, 4-butoxy-2,6-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-butoxy-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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